Potassium 3-phenylpropiolate
Description
Historical Trajectories and Foundational Studies of Propiolate Chemistry
The journey into the chemistry of propiolates is intrinsically linked to the discovery and study of their parent acids. The simplest acetylenic carboxylic acid, propiolic acid (prop-2-ynoic acid), was first synthesized in the 19th century. nih.gov Early investigations into related carboxylic acids laid the groundwork for understanding these compounds. For instance, propionic acid was first described in 1844 by Johann Gottlieb, who identified it among the degradation products of sugar. wikipedia.orgnih.govnih.gov A few years later, in 1847, the French chemist Jean-Baptiste Dumas established that various preparations by other chemists yielded the same substance, which he named propionic acid. wikipedia.orgnih.gov
The synthesis of more complex propiolic acids, such as phenylpropiolic acid, was a significant advancement. Notably, the work of Adolf von Baeyer, a Nobel laureate in Chemistry, included the synthesis of o-nitrophenylpropiolic acid as a key intermediate in his groundbreaking synthesis of indigo. rsc.org This involved the conversion of o-nitrocinnamic acid to its dibromo derivative, which upon treatment with potassium hydroxide (B78521), eliminated two molecules of HBr to yield the propiolic acid derivative. rsc.org These foundational studies into the synthesis and reactivity of propiolic acids and their derivatives paved the way for the exploration of their salts, including potassium 3-phenylpropiolate. The development of the Friedel-Crafts reactions by Charles Friedel and James Crafts in 1877 also provided powerful tools for the modification of aromatic systems, which are integral to substituted propiolates like the phenyl derivative. researchgate.netaip.orgrsc.orgresearchgate.net
Distinctive Molecular Architecture and Electronic Structure of this compound
The chemical behavior and reactivity of this compound are dictated by its unique molecular structure. As a salt, it exists as a potassium cation (K⁺) and a 3-phenylpropiolate anion (C₆H₅C≡CCOO⁻). The anion's structure is of particular interest, featuring a rigid linear geometry around the C≡C triple bond, a consequence of the sp-hybridization of the acetylenic carbons.
Computational studies and experimental data on phenylpropiolic acid and related structures provide insight into the geometry of the 3-phenylpropiolate anion. nih.gov Phenylpropiolic acid exists in two planar conformers: a more stable cis form and a higher-energy trans form, referring to the orientation of the carboxylic acid group. nih.govbeilstein-journals.org In the 3-phenylpropiolate anion, the carboxylate group (–COO⁻) exhibits resonance, with the negative charge delocalized over the two oxygen atoms.
The electronic structure is characterized by a π-conjugated system that extends from the phenyl ring through the acetylenic moiety to the carboxylate group. This delocalization of π-electrons influences the molecule's reactivity. beilstein-journals.org The phenyl group acts as an electron-donating group, which affects the electron density of the alkyne and carboxylate functionalities. beilstein-journals.org The HOMO-LUMO energy gap, a key indicator of chemical stability, has been calculated for related phenylpropionic acid derivatives to be greater than 4.0 eV, suggesting high kinetic stability. nih.gov
Below are tables detailing the calculated bond lengths and angles for the conformers of the parent 3-phenylpropiolic acid, which provide a close approximation of the geometry within the 3-phenylpropiolate anion.
Table 1: Calculated Bond Lengths (Å) for 3-Phenylpropiolic Acid Conformers
| Bond | cis-PPA | trans-PPA |
|---|---|---|
| C1–C3 | 1.435 | 1.443 |
| C4–C7 | 1.420 | 1.421 |
Data sourced from computational studies on phenylpropiolic acid (PPA). beilstein-journals.org
Table 2: Calculated Bond Angles (°) for 3-Phenylpropiolic Acid Conformers
| Angle | cis-PPA | trans-PPA |
|---|---|---|
| O=C–O–H | 0 | 180 |
Data sourced from computational studies on phenylpropiolic acid (PPA). nih.govbeilstein-journals.org
Significance of Alkyne Carboxylates in Advanced Synthetic Methodologies and Material Science Paradigms
The unique structural and electronic properties of alkyne carboxylates, such as this compound, make them highly valuable in both organic synthesis and materials science. The presence of a reactive alkyne and a carboxylate group allows for a diverse range of chemical transformations.
In advanced synthetic methodologies , this compound and its derivatives are key substrates in several important reaction classes:
Cycloaddition Reactions: The alkyne functionality readily participates in cycloaddition reactions. For example, in [3+2] cycloadditions with azides, it leads to the formation of substituted triazoles, which are important heterocyclic scaffolds in medicinal chemistry. rsc.orgwikiwand.comcas.cn Mechanistic studies of these reactions often point to a concerted, pericyclic process where the regiochemistry is controlled by frontier molecular orbitals. wikipedia.org
Decarboxylative Coupling Reactions: The carboxylate group can be removed in a process known as decarboxylative coupling, allowing the formation of new carbon-carbon bonds at the position of the former carboxyl group. Current time information in Bangalore, IN. This strategy has been employed in the synthesis of unsymmetrical diarylalkynes by coupling aryl halides with this compound in the presence of a transition metal catalyst, such as palladium or copper. beilstein-journals.orgresearchgate.netresearchgate.net Mechanistic investigations suggest that these reactions can proceed through the formation of a copper(I)-acetylide intermediate followed by coupling. researchgate.netresearchgate.net
Synthesis of Heterocycles: Besides triazoles, alkyne carboxylates are precursors to other heterocyclic systems. For instance, they can be used in the synthesis of coumarin (B35378) derivatives. researchgate.net
In material science paradigms , the rigid, linear structure of the phenylpropiolate unit is exploited to create well-defined and functional materials:
Polymers: Alkyne-functionalized monomers, including those derived from propiolates, are used in the synthesis of novel polymers. d-nb.infoenpress-publisher.com These can be achieved through various polymerization techniques, such as click chemistry polymerization and polycycloadditions. enpress-publisher.comnih.gov The resulting polymers often exhibit interesting properties like high thermal stability and electrochemical activity, making them suitable for applications in electronics and as precursors for nanostructured materials. enpress-publisher.comnih.gov
Metal-Organic Frameworks (MOFs): The carboxylate group of 3-phenylpropiolate can act as a linker to coordinate with metal ions, forming metal-organic frameworks. wikipedia.org The alkyne group within the linker can be further functionalized post-synthesis, allowing for the creation of MOFs with tailored properties for applications in gas storage, separation, and catalysis. wikipedia.org For example, the alkyne groups within a MOF can be used to anchor metal complexes, leading to highly dispersed catalytic sites. wikipedia.org
The following table provides examples of reaction yields for some of the synthetic applications of phenylpropiolate derivatives.
Table 3: Selected Synthetic Applications and Reported Yields
| Reaction Type | Substrates | Product Type | Yield (%) |
|---|---|---|---|
| [3+2] Cycloaddition | Thioisatin, Thiazolidine-2-carboxylic acid, Ethyl phenylpropiolate | Azabicycloadduct | 63-75 |
| Decarboxylative Homocoupling | (Hetero)aryl propiolic acids | Symmetrical 1,4-di(hetero)aryl-1,3-diynes | Moderate to near quantitative |
| Phenylpropiolate-azide Polycycloaddition | Tris(3-phenylpropiolate)s, Ferrocene-containing diazides | Ferrocene-based hyperbranched poly(phenyltriazolylcarboxylate)s | High |
Data compiled from various research articles. rsc.orgresearchgate.netenpress-publisher.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;3-phenylprop-2-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMFRMJEKFRTOT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Chemistry of Potassium 3 Phenylpropiolate
Evolution of Synthetic Pathways for Phenylpropiolic Acid Derivatives
The development of synthetic routes to phenylpropiolic acid and its related compounds showcases the progress in synthetic organic chemistry. Early methods have been refined and, in many cases, supplanted by advanced catalytic and electrochemical strategies that offer improved yields, selectivity, and functional group tolerance.
One of the most established methods for synthesizing phenylpropiolic acid involves the dehydrobromination of cinnamic acid dibromide. This classical approach begins with the bromination of cinnamic acid to form α,β-dibromo-β-phenylpropionic acid. This intermediate is then treated with a strong base, typically alcoholic potassium hydroxide (B78521), which induces a double elimination of hydrogen bromide to form the alkyne. orgsyn.orgwikipedia.orgzenodo.org
The reaction proceeds in two main steps:
Bromination: Cinnamic acid reacts with bromine, often in a solvent like carbon tetrachloride, to yield the dibromide derivative.
Dehydrobromination: The resulting ethyl α,β-dibromo-β-phenylpropionate is refluxed with an excess of alcoholic potassium hydroxide. orgsyn.org This strong base abstracts two protons, leading to the elimination of two molecules of HBr and the formation of the potassium salt of phenylpropiolic acid. The final acid is obtained by acidifying the reaction mixture. orgsyn.org
While effective, this method can require harsh conditions, such as high temperatures and a significant excess of base, and may lead to the formation of side products. orgsyn.org
In a significant departure from traditional methods, modern organic synthesis has embraced electrochemical approaches. An electrochemical method for the decarboxylative halogenation of aryl propynoic acids has been developed to synthesize haloalkynes without the need for transition-metal catalysts. researchgate.net This technique involves the electrochemical decarboxylation and subsequent iodination or bromination of acids like 3-phenylpropiolic acid. researchgate.net
The key advantages of this method include:
Transition-Metal-Free Conditions: It avoids the cost and potential toxicity associated with metal catalysts. researchgate.net
Simple Reaction Setup: The process uses inexpensive materials and straightforward equipment. researchgate.net
Good Functional Group Tolerance: The reaction is compatible with a variety of functional groups on the aromatic ring. researchgate.net
Environmental Considerations: It is considered a more environmentally benign approach. researchgate.net
This strategy represents a significant advancement, providing a powerful tool for converting readily available aryl propynoic acids into valuable haloalkynes, which are important building blocks in organic synthesis. researchgate.netnih.gov
| Parameter | Details | Reference |
| Reaction Type | Electrochemical Decarboxylative Halogenation | researchgate.net |
| Substrate | Aryl Propynoic Acids | researchgate.net |
| Reagents | Potassium Halides (KX) | researchgate.net |
| Key Feature | Transition-Metal-Free | researchgate.net |
| Advantages | Simple setup, inexpensive materials, good functional group tolerance | researchgate.net |
Copper catalysis has emerged as a versatile and cost-effective tool for functionalizing alkynes, including phenylpropiolates. These methods offer high efficiency and selectivity under mild conditions.
Esterification: While direct copper-catalyzed esterification of phenylpropiolic acid is less common, related copper-catalyzed reactions, such as propargylic etherification, demonstrate the utility of copper in forming C-O bonds with alkyne-containing molecules. These processes often involve the activation of a propargylic ester or a similar leaving group by a copper catalyst, facilitating nucleophilic attack by an alcohol or phenol. The principles of these reactions can be extended to develop efficient esterification protocols for phenylpropiolates.
Hydroboration: The copper-catalyzed hydroboration of alkynes is a powerful method for synthesizing vinylboronates, which are versatile synthetic intermediates. mdpi.com This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond. Key features of copper-catalyzed hydroboration include:
High Regioselectivity: The boron group can be selectively installed at either the α or β position of the alkyne, depending on the ligands and reaction conditions. rsc.org
Mild Reaction Conditions: These reactions are often carried out at room temperature using low-cost, non-toxic copper catalysts. rsc.org
Excellent Yields: The methods typically provide the desired vinylboronate products in high yields. nih.gov
Recent advancements have shown that heterogeneous copper powder can effectively catalyze the hydroboration of both terminal and internal alkynes without the need for organic ligands, further enhancing the practicality and environmental friendliness of the process. rsc.org
| Reaction Type | Catalyst System | Key Feature | Product | Reference |
| Hydroboration | CuCl/Xantphos | Alkyne-selective cis-hydroboration | 2-Boryl-1,3-dienes | nih.gov |
| Hydroboration | NHC-Cu complex | >98:<2 site-selectivity | Secondary organoboranes | nih.gov |
| Hydroboration | Micro copper powder | Ligand-free, heterogeneous | Vinylboronates | rsc.org |
Synthesis of Potassium 3-Phenylpropiolate: Optimization and Scalability Considerations
The direct synthesis of this compound from its corresponding acid is a straightforward process, but one where principles of efficiency, sustainability, and scalability are paramount for practical applications.
This compound is prepared through a standard acid-base neutralization reaction. The carboxylic acid group of 3-phenylpropiolic acid readily reacts with a suitable potassium base to form the corresponding potassium carboxylate salt and water.
Common Potassium Bases Used:
Potassium Hydroxide (KOH)
Potassium Carbonate (K₂CO₃)
Potassium Bicarbonate (KHCO₃)
The reaction is typically performed in a suitable solvent, such as water or an alcohol (e.g., ethanol), in which both the acid and the base are soluble. The reaction is generally rapid and proceeds to completion at room temperature. The product, this compound, can then be isolated by evaporation of the solvent or by precipitation upon addition of a less polar co-solvent.
As noted previously, the classical synthesis of phenylpropiolic acid itself often uses alcoholic potassium hydroxide, which directly generates the potassium salt in situ. orgsyn.orgzenodo.org The acid is only formed in a subsequent step upon acidification. Therefore, for the synthesis of the potassium salt, one can simply stop the classical synthesis procedure before the final acidification step and isolate the this compound directly from the alcoholic solution. This integrated approach is highly efficient for producing the salt.
The synthesis of this compound via salt formation is well-suited for the application of green chemistry principles to minimize environmental impact and improve safety.
Application of Green Chemistry Principles:
Prevention: Designing the synthesis to avoid waste is inherent in a high-yield salt formation reaction.
Atom Economy: The neutralization reaction has a high atom economy, as nearly all atoms from the reactants are incorporated into the desired salt and the only byproduct is water.
Less Hazardous Chemical Syntheses: Using benign bases like potassium bicarbonate instead of highly caustic potassium hydroxide can improve safety. 3-Phenylpropiolic acid itself is the primary hazardous material.
Safer Solvents and Auxiliaries: Water is an ideal green solvent for this reaction. If an organic solvent is needed for solubility, ethanol (B145695) is a preferable choice over more hazardous options.
Design for Energy Efficiency: The reaction is typically conducted at ambient temperature, minimizing energy consumption.
Use of Renewable Feedstocks: While the precursor, 3-phenylpropiolic acid, is derived from petrochemical sources, the use of bio-derived ethanol as a solvent aligns with this principle.
By consciously applying these principles, the synthesis of this compound can be optimized to be not only efficient and scalable but also environmentally responsible. unibo.itresearchgate.net
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | High; byproduct is water. |
| Safer Solvents | Use of water or ethanol as the reaction medium. |
| Energy Efficiency | Reaction proceeds efficiently at ambient temperature. |
| Reduced Derivatives | Direct salt formation avoids protecting groups or other derivatization steps. |
Derivatization and Functionalization Strategies of this compound
The bifunctional nature of this compound, possessing both a nucleophilic alkyne and a carboxylate group, makes it a valuable building block for the synthesis of more complex molecules. Derivatization can occur at either or both of these functional sites, leading to a diverse range of chemical structures.
Post-Synthetic Modifications for Diverse Chemical Building Blocks
Post-synthetic modification (PSM) refers to the chemical modification of a pre-formed structure. In the context of materials science, molecules like this compound can be incorporated into larger structures, such as metal-organic frameworks (MOFs), where the carboxylate group coordinates with metal centers. nih.gov The uncoordinated alkyne functionality is then available for subsequent reactions.
One of the most powerful PSM reactions for alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgscripps.edu This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule. This strategy has been widely used to functionalize porous materials for applications in catalysis, gas storage, and drug delivery. researchgate.net
Another important reaction of the alkyne moiety is the Sonogashira coupling, a cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated systems with applications in materials science and medicinal chemistry.
| Reaction Type | Reagents | Functional Group Modified | Product Type |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (B81097), Copper(I) catalyst | Alkyne | 1,2,3-Triazole |
| Sonogashira Coupling | Aryl/Vinyl Halide, Palladium catalyst, Copper co-catalyst | Alkyne | Disubstituted Alkyne |
| Decarboxylative Coupling | Aryl Halide, Transition Metal Catalyst | Carboxylate and Alkyne | Aryl Alkyne |
Incorporation into Complex Organic Scaffolds
The dual functionality of this compound allows for its direct incorporation into more complex organic scaffolds. The carboxylate can act as a nucleophile or a directing group, while the alkyne can participate in a variety of cycloaddition and coupling reactions.
The alkyne group can undergo [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides (as mentioned above) and nitrile oxides, to form five-membered heterocyclic rings. mdpi.com These heterocyclic motifs are prevalent in many biologically active molecules. Furthermore, the alkyne can participate in [2+2+2] cycloadditions, often catalyzed by transition metals, to construct substituted benzene (B151609) rings. nih.gov
Decarboxylative coupling reactions offer another avenue for incorporating the phenylalkynyl moiety into complex structures. In these reactions, the carboxylate group is extruded as carbon dioxide, and a new bond is formed at its former position. Transition metal-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl halides provides a direct route to unsymmetrical diarylacetylenes. rsc.org
The ability to participate in these diverse reactions makes this compound a valuable tool for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, functional materials, and natural product analogues. researchgate.netresearchgate.net
| Reaction Type | Reactant Partner | Resulting Scaffold |
| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole (B147169) |
| [2+2+2] Cycloaddition | Diene | Substituted Benzene |
| Intramolecular Cyclization | Internal Nucleophile | Macrocycle |
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Catalytic Applications and Ligand Development from Propiolate Derivatives
Transition Metal Catalysis (e.g., Copper, Palladium)
Transition metals, particularly copper and palladium, have been extensively employed to catalyze reactions involving potassium 3-phenylpropiolate and its parent acid, phenylpropiolic acid. These reactions often proceed through well-defined catalytic cycles, offering high efficiency and selectivity.
Palladium-Catalyzed Decarboxylative Coupling:
A significant application of this compound in palladium catalysis is in decarboxylative coupling reactions. rsc.orgnih.gov In these processes, the carboxylate group is extruded as carbon dioxide, and the resulting phenylacetylide moiety is coupled with an organic halide or triflate. The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com
In the context of decarboxylative coupling of phenylpropiolic acid, two primary pathways have been proposed. rsc.org In one pathway, the palladium(0) catalyst undergoes oxidative addition with an aryl halide to form an arylpalladium(II) complex. This complex then reacts with phenylpropiolic acid, leading to a phenylpropiolate palladium species, which subsequently undergoes decarboxylation and reductive elimination to afford the coupled product. An alternative pathway suggests that the phenylpropiolic acid first undergoes decarboxylation to form a phenylacetylide, which then participates in the palladium catalytic cycle. rsc.org Mechanistic investigations, including kinetic studies and DFT computations, have suggested that for many systems, the palladium-mediated decarboxylation is the turnover-limiting step. nsf.gov
The choice of ligand is crucial in these reactions. For instance, the decarboxylative coupling of phenylpropiolic acid with various aryl halides has been shown to be effectively catalyzed by palladium complexes with phosphine (B1218219) ligands such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) or tri-tert-butylphosphine (B79228) (P(t)Bu₃), often in the presence of an activator like tetra-n-butylammonium fluoride (B91410) (TBAF). alfa-chemistry.com
Table 1: Ligand and Additive Effects in Palladium-Catalyzed Decarboxylative Coupling of Phenylpropiolic Acid alfa-chemistry.com
| Alkyne Substrate | Ligand | Additive | Outcome |
| 2-Octynoic acid | dppb | TBAF | Efficient Coupling |
| Phenylpropiolic acid | P(t)Bu₃ | TBAF | Efficient Coupling |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another important transformation where terminal alkynes, including those derived from this compound, are employed. oaepublish.comtaylorfrancis.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.
The mechanism of the CuAAC is believed to involve the formation of a copper(I) acetylide intermediate. nih.govnih.gov The catalytically active Cu(I) species can be generated in situ from Cu(II) salts with a reducing agent or from a Cu(I) salt. The terminal alkyne reacts with the Cu(I) catalyst to form the copper acetylide. This intermediate then reacts with an organic azide (B81097) in a stepwise manner. Computational studies suggest a dinuclear copper mechanism may be operative, where a second copper atom can act as a stabilizing ligand. nih.gov The reaction culminates in the formation of a six-membered copper metallacycle, which then rearranges to a triazolyl-copper derivative, followed by protonolysis to yield the triazole product and regenerate the catalyst. oaepublish.com
While the direct use of this compound in CuAAC is not as commonly reported as its corresponding acid or esters, the in situ generation of the terminal alkyne from the salt under appropriate reaction conditions would allow it to participate in this powerful transformation.
Organocatalytic Deoxygenative Cycloadditions
Organocatalysis offers a metal-free alternative for activating substrates. In the context of propiolate derivatives, organocatalytic deoxygenative [3+2] cycloadditions have been developed to synthesize isoxazole (B147169) heterocycles. While studies have primarily focused on esters of 3-phenylpropiolic acid, such as methyl or ethyl 3-phenylpropiolate, the underlying mechanistic principles are relevant. acs.org
These reactions typically employ an organophosphine catalyst, such as dicyclohexylphenylphosphine (B1293621) (CyPPh₂). acs.org The proposed mechanism involves the initial Michael addition of a N-hydroxyamide to the alkyne, which is activated by the phosphine catalyst, forming a zwitterionic intermediate. acs.org Subsequent intramolecular cyclization and elimination of the phosphine oxide leads to the formation of the isoxazole ring. Mechanistic studies have highlighted the critical role of substituents on the N-hydroxyamide, with an N-tert-butyl group being essential for the reaction to proceed. acs.org The electronic properties of the organophosphine catalyst also significantly influence the reaction efficiency, with more electron-donating phosphines sometimes showing lower catalytic activity. acs.org
Table 2: Effect of Organophosphine Catalyst on the Deoxygenative Cycloaddition of N-Hydroxybenzamide with Methyl 3-Phenylpropiolate acs.org
| Catalyst | Yield (%) |
| PPh₃ | 25 |
| CyPPh₂ | 81 |
| PCy₃ | 0 |
Although direct studies with this compound are not available, it is plausible that under appropriate conditions where the carboxylate does not interfere with the organocatalyst, it could undergo similar transformations.
Exploration of Metal-Free Catalytic Systems
The development of metal-free catalytic systems is a growing area of interest due to the cost and potential toxicity of some transition metals. Potassium carbonate (K₂CO₃), a readily available and inexpensive base, has been shown to act as a catalyst or promoter in various organic reactions, including those involving alkynes. alfa-chemistry.comorganic-chemistry.orgscispace.com
In the context of alkyne chemistry, potassium carbonate can facilitate nucleophilic additions to the carbon-carbon triple bond. organic-chemistry.org The basic nature of potassium carbonate is thought to deprotonate a pronucleophile, generating a more reactive nucleophile that can then attack the alkyne. For instance, in the hydrophosphonylation of alkenes, potassium carbonate was found to be an effective base to promote the addition of phosphites. organic-chemistry.org While this example involves alkenes, the principle can be extended to the activation of nucleophiles for addition to alkynes.
Furthermore, in reactions such as the hydration of alkynes, potassium carbonate can be used to neutralize the acidic catalyst after the reaction is complete, preventing side reactions. nih.gov In some instances, solid potassium carbonate can provide a mild basic medium for reactions to occur, and its heterogeneous nature allows for easy separation from the reaction mixture. scispace.com The mechanism in these base-catalyzed additions generally involves the generation of a carbanion or other nucleophilic species from a CH-acidic compound, which then adds to the unsaturated system. researchgate.net
Electrochemical Reaction Mechanisms and Intermediates
Electrochemical methods provide a powerful tool for initiating and controlling chemical reactions through the direct transfer of electrons. The electrochemical behavior of this compound is of interest for understanding its redox properties and for developing novel electrosynthetic routes.
The electrochemical reactivity of terminal alkynes has been investigated. nih.gov The triple bond can undergo both oxidation and reduction. The bonding of terminal alkynes to a gold electrode surface has been shown to involve the heterolytic deprotonation of the terminal hydrogen, leading to the formation of an acetylide species. nih.gov Cyclic voltammetry studies on terminal alkyne monolayers on gold have shown oxidation peaks at potentials higher than that of the bare gold, indicating the electrochemical stability of the Au-alkyne bond. nih.gov
In the context of hydrofunctionalization reactions of alkynes, electrochemical methods have been developed for semihydrogenation to Z-alkenes and further hydrogenation to alkanes, often catalyzed by palladium complexes. oaepublish.com Electrochemical hydroboration of alkynes has also been reported, where a proposed mechanism involves the anodic oxidation of a base to generate a species that facilitates the formation of a boron radical, which then adds to the alkyne. oaepublish.com
Advanced Spectroscopic and Spectrometric Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of molecules in solution. For potassium 3-phenylpropiolate, NMR provides unambiguous confirmation of its carbon skeleton and the electronic environment of its protons.
While specific spectra for this compound are best represented by its parent compound, 3-phenylpropiolic acid, in neutral or basic solution, data from the free acid in a non-polar solvent provides foundational insights. The deprotonation to form the potassium salt results in predictable shifts in the electronic environment, particularly around the carboxylate group, but the core structure remains intact.
In a typical ¹H NMR spectrum of 3-phenylpropiolic acid recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl group appear as a series of multiplets in the range of δ 7.3-7.6 ppm. rsc.orgrsc.org The ¹³C NMR spectrum is particularly informative, showing distinct signals for the carboxyl carbon, the two acetylenic carbons, and the carbons of the phenyl ring. The carboxyl carbon (-COOH) resonates around δ 153.2 ppm, while the highly deshielded acetylenic carbons (C≡C) appear at approximately δ 81.4 and δ 84.1 ppm. rsc.orgrsc.org The carbon of the phenyl ring attached to the alkyne (ipso-carbon) is found near δ 118.3 ppm, with the other aromatic carbons appearing between δ 128-132 ppm. rsc.orgrsc.org
In an aqueous environment at neutral pH, which mimics the state of the potassium salt, the chemical shifts of the phenylpropiolate anion show slight variations due to solvent effects. nih.gov
Table 1: NMR Spectroscopic Data for 3-Phenylpropiolic Acid
| Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) of Anion in Water (pH 7.0) (ppm) |
|---|---|---|
| ¹H NMR | ||
| Aromatic-H | 7.36 - 7.60 (multiplet) rsc.orgrsc.org | 7.45 - 7.61 (multiplet) nih.gov |
| ¹³C NMR | ||
| -COO⁻ / -COOH | 153.24 rsc.orgrsc.org | ~154 nih.gov |
| Phenyl C-H | 128.21, 130.02, 131.77 rsc.orgrsc.org | 131.45, 132.81, 135.15 nih.gov |
| Phenyl C-ipso | 118.26 rsc.orgrsc.org | Not specified |
| -C≡C- | 81.41 rsc.orgrsc.org | Not specified |
| -C≡C- | 84.05 rsc.orgrsc.org | Not specified |
Modern NMR spectroscopy extends beyond simple structure confirmation. Advanced techniques are critical for monitoring chemical reactions in real-time. nih.govrptu.de For instance, the synthesis of this compound via the carboxylation of phenylacetylene (B144264) can be monitored by acquiring a series of ¹H NMR spectra over time. iastate.edu This allows researchers to track the disappearance of the starting material's signals and the appearance of the product's signals, providing crucial data for determining reaction kinetics and identifying potential intermediates without the need for sample isolation. chemrxiv.org
Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton signals with the carbon atoms they are directly attached to, which is invaluable for assigning complex spectra. nih.gov The Correlation Spectroscopy (COSY) technique identifies protons that are coupled to each other, helping to piece together molecular fragments. core.ac.uk These methods would be instrumental in confirming the structure of more complex derivatives or reaction products of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of 3-phenylpropiolic acid, a close proxy for its potassium salt, displays several characteristic absorption bands. nist.gov A strong, sharp peak around 2200-2250 cm⁻¹ is indicative of the C≡C triple bond stretching vibration. The C=O stretch of the carboxylic acid appears as an intense band around 1700 cm⁻¹. The spectrum also shows absorptions corresponding to aromatic C=C stretching (approx. 1450-1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹). nist.gov
For this compound, the most significant difference in the IR spectrum would be the disappearance of the broad O-H stretching band of the carboxylic acid and its replacement by two distinct bands for the carboxylate anion (COO⁻): an asymmetric stretching vibration (around 1550-1610 cm⁻¹) and a symmetric stretching vibration (around 1360-1450 cm⁻¹). Raman spectroscopy would be particularly useful for observing the C≡C triple bond, as symmetric, non-polar bonds often produce strong signals in Raman spectra.
Table 2: Key Vibrational Frequencies for Phenylpropiolate System
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| C≡C | Stretch | 2200 - 2250 | Strong in Raman, weaker in IR |
| C=O (Acid) | Stretch | ~1700 | Strong, characteristic band for the acid form nist.gov |
| COO⁻ (Salt) | Asymmetric Stretch | 1550 - 1610 | Strong band, replaces C=O in the salt |
| COO⁻ (Salt) | Symmetric Stretch | 1360 - 1450 | Medium to strong band in the salt |
| Aromatic C=C | Stretch | 1450 - 1600 | Multiple bands expected |
Mass Spectrometry (MS) for Reaction Product Identification and Mechanistic Pathway Confirmation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In electron ionization mass spectrometry (EI-MS), 3-phenylpropiolic acid typically shows a distinct molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 146. rsc.orgnist.gov
The fragmentation of this molecular ion is highly informative for confirming the structure. A characteristic and often dominant fragmentation pathway is the loss of a neutral molecule of carbon dioxide (CO₂, 44 Da), resulting in a prominent peak at m/z 102. nih.govnist.gov This fragment corresponds to the stable phenylacetylene radical cation. This facile decarboxylation is a key indicator of the propiolic acid structure. Further fragmentation of the m/z 102 ion can lead to smaller fragments characteristic of the benzene (B151609) ring. Analysis of these fragmentation patterns is crucial for identifying reaction products and confirming mechanistic pathways in studies involving this compound. nih.gov
Table 3: Mass Spectrometry Fragmentation Data for 3-Phenylpropiolic Acid
| m/z Value | Proposed Fragment | Neutral Loss |
|---|---|---|
| 146 | [C₉H₆O₂]⁺˙ (Molecular Ion) | - |
| 102 | [C₈H₆]⁺˙ (Phenylacetylene cation) | CO₂ (44 Da) |
| 76 | [C₆H₄]⁺˙ | C₂H₂ (26 Da) from m/z 102 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with its conjugated system. The phenyl group, combined with the conjugated alkyne and carboxylate functionalities, creates an extended chromophore. This extended conjugation typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to benzene itself. Detailed photophysical studies would involve measuring properties such as fluorescence quantum yields and excited-state lifetimes to understand how the molecule behaves after absorbing light, which is relevant for applications in materials science and photochemistry.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available, X-ray crystallography of related potassium organic salts provides significant insight into its likely solid-state structure. whiterose.ac.uk In crystalline potassium salts of carboxylic acids, such as potassium acid phthalate, the potassium ions (K⁺) are typically coordinated by multiple oxygen atoms from the carboxylate groups of adjacent anions. westlake.edu.cndtic.mil This ionic bonding is the primary force governing the crystal packing.
Theoretical and Computational Chemistry Studies of Potassium 3 Phenylpropiolate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the system.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground-state properties of molecules. arxiv.org DFT calculations are founded on the principle that the energy of a system can be determined from its electron density. uci.edu In practice, this is achieved through the Kohn-Sham equations, which model the system as a set of non-interacting electrons in an effective potential. arxiv.orguci.edu This approach is used to optimize the molecular geometry, finding the lowest energy arrangement of atoms, and to calculate various thermodynamic properties.
For potassium 3-phenylpropiolate, DFT calculations, likely employing a hybrid functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to predict its three-dimensional structure. researchgate.net These calculations yield key energetic and structural data. While DFT is strictly a ground-state theory at 0 K, its results provide the foundation for understanding material properties under real-world conditions. stackexchange.com
Table 1: Illustrative DFT-Calculated Ground State Properties for 3-Phenylpropiolate Anion
This table presents typical data that would be generated from DFT calculations. The values are for illustrative purposes.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -572.345 |
| Dipole Moment (Debye) | 3.12 |
| Zero-Point Energy (kcal/mol) | 85.4 |
| Rotational Constants (GHz) | 2.15, 0.54, 0.43 |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, especially for systems where electron correlation is critical. These methods are often used to benchmark the results obtained from more approximate methods like DFT. For studying electronically excited states, time-dependent density functional theory (TDDFT) is a common and reliable approach. researchgate.net
For the this compound system, high-accuracy ab initio calculations could be used to refine the ground state energy and geometry. Furthermore, methods designed for excited states could predict the energies of electronic transitions, which are crucial for understanding the molecule's response to light and its potential photochemical reactivity. chemrxiv.org
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. unesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap generally implies lower chemical reactivity and higher kinetic stability. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.net These descriptors provide a quantitative basis for predicting how the molecule will interact with other reagents.
Table 2: Illustrative Global Reactivity Descriptors for 3-Phenylpropiolate Anion
This table shows representative global reactivity descriptors derived from FMO analysis. The values are for illustrative purposes.
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -6.8 |
| LUMO Energy (ELUMO) | - | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |
| Global Softness (S) | 1 / (2η) | 0.189 |
| Electrophilicity Index (ω) | μ2 / (2η) | 3.25 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time. iitm.ac.in MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion. iitm.ac.in This technique is invaluable for exploring the different shapes (conformations) a molecule can adopt and for understanding how it interacts with its environment, such as solvent molecules. nih.gov
For this compound, MD simulations would reveal the flexibility of the phenylpropiolate anion, particularly the rotation around the single bond connecting the phenyl ring and the alkyne group. Simulations in an explicit solvent, like water, would show how water molecules arrange around the carboxylate group and the potassium ion, providing a detailed picture of solvation. Analysis of the simulation trajectory can yield information on structural stability and fluctuations, often quantified by metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). dovepress.com
Mechanistic Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.
For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations can be employed to model the reaction pathway. By calculating the geometries and energies of reactants, products, and transition states, a detailed mechanistic understanding can be developed. This includes identifying key bond-forming and bond-breaking steps and quantifying the energy barriers involved.
Spectroscopic Parameter Prediction and Experimental Validation
A crucial application of computational chemistry is the prediction of spectroscopic properties, which allows for direct comparison with and interpretation of experimental data. researchgate.net Quantum chemical methods can calculate various parameters that correspond to different spectroscopic techniques.
For this compound, DFT calculations can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. The calculations help in assigning the observed spectral peaks to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be calculated and compared with experimental NMR data to confirm the molecular structure. Electronic structure calculations can also predict UV-Vis absorption spectra by determining the energies of electronic transitions. researchgate.netnih.gov This synergy between computational prediction and experimental measurement is essential for validating the theoretical models and providing a comprehensive characterization of the molecule.
Computational Approaches in Catalyst Design and Optimization
Computational chemistry has emerged as a powerful tool in the field of catalysis, providing molecular-level insights that guide the design and optimization of novel catalytic systems. mdpi.com In the context of reactions involving this compound, theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, identifying key intermediates and transition states, and predicting the influence of various parameters on catalytic performance. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies from related systems offer a clear framework for how such investigations would be approached.
Computational studies play a crucial role in understanding the catalytic mechanisms involving potassium salts. For instance, DFT calculations have been successfully employed to investigate the catalytic effects of potassium salts on the pyrolysis of lignin model polymers. researchgate.net These studies revealed that potassium salts can react with hydroxyl groups to form an organic-potassium species that actively catalyzes the pyrolysis process, promoting the decomposition of intermediates and influencing the product distribution. researchgate.net This approach of modeling the interaction between the potassium salt and the organic substrate to understand its catalytic role is directly applicable to systems involving this compound.
Furthermore, computational chemistry is widely used to explore the mechanisms of transition-metal-catalyzed reactions involving alkynes, a class of compounds to which 3-phenylpropiolic acid and its salts belong. acs.org DFT calculations can map out the entire catalytic cycle, providing energetic details of each elementary step, such as oxidative addition, migratory insertion, and reductive elimination. This allows for the identification of the rate-determining step and provides a basis for modifying the catalyst structure to improve its efficiency. For example, in the context of alkyne functionalization with organoboron reagents, computational studies have provided mechanistic insights that explain the regio- and stereoselectivity of the reactions. acs.org
The design of new catalysts and the optimization of existing ones are significantly aided by computational screening. Theoretical models can be used to predict the properties of potential catalysts and their interaction with substrates like this compound. By calculating parameters such as binding energies, activation barriers, and reaction enthalpies for a range of candidate catalysts, researchers can identify promising candidates for experimental validation. This in silico screening approach accelerates the discovery process and reduces the experimental effort required.
The effect of promoters and co-catalysts, such as the potassium ion in this compound, can also be effectively studied using computational methods. DFT calculations have been used to understand the promoting effect of potassium on iron-based catalysts for CO2 hydrogenation. These studies have shown that potassium can alter the electronic properties of the catalyst surface, enhancing the adsorption and activation of reactants and lowering the energy barriers for key reaction steps. A similar approach could be used to investigate how the potassium cation in this compound influences the activity and selectivity of a given catalyst.
To illustrate the type of data generated from such computational studies, the following tables provide hypothetical examples of how DFT calculations could be used to compare different catalytic systems for a reaction involving a phenylpropiolate substrate.
Table 1: Calculated Activation Energies for a Hypothetical Reaction of a Phenylpropiolate Substrate with Different Catalysts
| Catalyst System | Ligand | Solvent | Activation Energy (kcal/mol) |
| Pd(OAc)₂ | PPh₃ | Toluene | 25.8 |
| Pd(OAc)₂ | XPhos | Toluene | 22.1 |
| Ni(cod)₂ | IPr | THF | 20.5 |
| Rh(acac)(CO)₂ | dppb | Dioxane | 28.3 |
This table showcases how computational chemistry can be used to screen different catalyst-ligand combinations by calculating the activation energy for a key step in the catalytic cycle. A lower activation energy generally suggests a more efficient catalyst.
Table 2: Predicted Regioselectivity for a Hypothetical Addition Reaction to a Phenylpropiolate Substrate
| Catalyst | Additive | Calculated Ratio (Product A : Product B) |
| CuI | None | 65 : 35 |
| CuI | K₂CO₃ | 85 : 15 |
| AgOTf | None | 50 : 50 |
| AuCl | PPh₃ | 95 : 5 |
This table illustrates how computational models can predict the outcome of a reaction in terms of regioselectivity. By calculating the energy profiles for the formation of different products, the model can predict the product ratio, guiding the choice of catalyst and additives to achieve the desired outcome.
Applications in Advanced Materials Science Research
Building Block for Optoelectronic Materials and Devices
The conjugated structure of the phenylpropiolate unit and the polymers derived from it impart interesting optical and electronic properties. Polymers incorporating phenyl 3-phenylpropiolate segments have been investigated for their potential in optoelectronic data storage applications. cens.res.in
The hyperbranched poly(phenyltriazolylcarboxylate)s synthesized via phenylpropiolate-azide polycycloaddition exhibit unique photophysical behaviors. researchgate.net These polymers often display aggregation-induced emission (AIE), a phenomenon where they are non-emissive in solution but become highly fluorescent in an aggregated state. researchgate.netnih.gov This property is highly desirable for applications in chemical sensors and organic light-emitting diodes (OLEDs). For instance, aggregates of these polymers have been shown to function as sensitive fluorescent sensors for the detection of explosives. researchgate.net Furthermore, when ferrocene (B1249389) units are incorporated into the polymer structure, the resulting materials possess redox activity, making them electrochemically active and potentially useful as "smart materials" whose optoelectronic properties can be switched. researchgate.net
Role in Supramolecular Chemistry and Self-Assembly
While direct studies on the supramolecular chemistry of Potassium 3-phenylpropiolate itself are limited, the macromolecular architectures derived from it exhibit properties related to self-assembly. The hyperbranched polymers synthesized from phenylpropiolate monomers can form nano-aggregates in certain solvents. researchgate.net This aggregation is responsible for their aggregation-induced emission (AIE) characteristics. The transition from individual dissolved polymer chains to aggregated, emissive nanoparticles is a form of self-assembly driven by intermolecular forces. This behavior allows for the creation of fluorescent patterns and sensors, demonstrating a practical application of their self-assembling nature. researchgate.net
Integration into Nanomaterial Synthesis and Surface Functionalization
The phenylpropiolate moiety is a valuable component in the synthesis of advanced nanomaterials. Ferrocene-containing hyperbranched polymers, synthesized using a phenylpropiolate derivative, have been successfully used as precursors for creating nanostructured magnetoceramics. researchgate.net Through a process of high-temperature pyrolysis, these polymers decompose to yield ceramic nanoparticles embedded with magnetic iron-containing phases. The resulting nanostructured materials exhibit high magnetizability, with saturation magnetization values reaching up to 90.9 emu g⁻¹. researchgate.net This method provides a route to magnetic nanomaterials where the polymer architecture influences the final properties of the ceramic.
Molecular Solar Thermal Energy Storage Systems (MOST)
In the field of molecular solar thermal (MOST) energy storage, derivatives of 3-phenylpropiolic acid are used as key reactants. MOST systems capture solar energy in the chemical bonds of a photoswitchable molecule, which can later release the energy as heat on demand. sigmaaldrich.comnih.gov A common class of molecules used in MOST systems is norbornadiene (NBD) and its derivatives.
Ethyl phenylpropiolate, an ester of 3-phenylpropiolic acid, is used as a dienophile in Diels-Alder reactions with cyclopentadiene to synthesize functionalized NBDs. sigmaaldrich.com This cycloaddition reaction is a critical step in creating NBD systems with tailored properties for absorbing solar radiation and storing energy. The phenylpropiolate framework is thus integral to building the core photoswitchable molecule, demonstrating its role as a fundamental building block in materials designed for renewable energy applications. sigmaaldrich.com
Biological and Biochemical Research Intersections
Fundamental Enzyme-Substrate/Inhibitor Interaction Mechanisms
The interactions of 3-phenylpropiolate with enzymes are primarily characterized by inhibition rather than serving as a substrate for catalysis. Its rigid structure and electronic properties allow it to fit into the active sites of specific enzymes, modulating their activity.
Research has identified 3-phenylpropiolic acid, the protonated form of the compound, as an inhibitor of type II 17β-hydroxysteroid dehydrogenase (17β-HSD2) . This enzyme is responsible for the oxidation of the potent estrogen estradiol to the less active estrone. Inhibition of this enzyme is a subject of research interest. While the precise mode of inhibition (e.g., competitive, non-competitive) is not detailed in the provided sources, the interaction highlights the potential of the 3-phenylpropiolate scaffold to modulate steroid metabolism.
In contrast, studies on the related but structurally different compound, 3-phenylpropionic acid (which lacks the alkyne triple bond), show it acts as a substrate for other enzymes. For instance, its coenzyme A derivative, 3-phenylpropionyl-CoA, is effectively dehydrogenated by medium chain acyl-CoA dehydrogenase (MCAD) nih.gov. This distinction underscores how the presence of the alkyne group in 3-phenylpropiolate is critical to its specific biochemical activity as an inhibitor rather than a substrate in these contexts. There is no evidence in the provided literature of 3-phenylpropiolate acting as a substrate or inhibitor for decarboxylase enzymes.
Protein-Ligand Binding Studies and Conformational Changes
Beyond enzyme inhibition, derivatives of 3-phenylpropiolic acid have been synthesized and studied as ligands for G protein-coupled receptors (GPCRs). Specifically, a series of phenylpropiolic acid derivatives were investigated as agonists for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1) nih.gov.
These studies demonstrate a clear protein-ligand interaction, where the compounds bind to the receptor and elicit a biological response. The most potent derivative identified exhibited submicromolar agonist activity, comparable to the well-known GPR40 agonist TAK-875 nih.gov. This binding activity was shown to be specific, as its effect on glucose-stimulated insulin secretion in a pancreatic β-cell line could be reversed by a selective GPR40 antagonist nih.gov.
Future Directions and Emerging Research Avenues
Exploration of Novel Reaction Pathways and Reactivity Modes
The carbon-carbon triple bond in potassium 3-phenylpropiolate is a hub of reactivity, offering a versatile platform for the construction of complex molecular architectures. Future research will likely focus on uncovering and harnessing new modes of reactivity.
One promising area is the exploration of metal-free C(sp)-H functionalization reactions . Recent advancements have demonstrated the potential for oxidative addition of radicals to terminal alkynes using environmentally benign reagents. nih.gov Applying such methodologies to this compound could lead to the synthesis of novel 1,2-diketones and other valuable compounds without the need for transition metal catalysts.
Electrochemical synthesis represents another burgeoning field. The use of electricity to drive chemical reactions offers a green and efficient alternative to traditional methods. mdpi.com Investigating the electrochemical triamination of this compound could provide access to functionalized indolines and indoles, which are important scaffolds in medicinal chemistry. mdpi.com
Furthermore, mechanochemical methods , which utilize mechanical force to induce chemical reactions, are gaining traction as a solvent-free approach to synthesis. researchgate.net Exploring the mechanochemical and transition-metal-catalyzed reactions of this compound could lead to shorter reaction times, higher yields, and improved selectivity for a variety of transformations, including coupling and cycloaddition reactions. researchgate.net
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly influencing the direction of chemical synthesis. For this compound, future research will emphasize the development of methodologies that minimize environmental impact.
The application of green chemistry metrics , such as E-Factor and Atom Economy, will be crucial in evaluating the environmental performance of new synthetic routes. mdpi.comnih.govresearchgate.netrsc.org These metrics provide a quantitative measure of the waste generated and the efficiency of atom utilization, guiding the development of more sustainable processes.
The use of potassium-rich biomass ash as a green catalyst is an innovative approach that aligns with the principles of a circular economy. mdpi.com Investigating the potential of such catalysts in reactions involving this compound could offer a cost-effective and environmentally friendly alternative to conventional catalysts.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
Predictive modeling of reaction outcomes is a major area where AI can make a significant impact. chemcopilot.comchemai.iomit.edu Machine learning algorithms can be trained on large datasets of chemical reactions to predict the products, yields, and regioselectivity of new transformations. nih.govresearchgate.netrsc.orgnih.govrsc.org For this compound, ML models could be developed to predict the regioselectivity of addition reactions to the alkyne, guiding the rational design of experiments. nih.govresearchgate.netrsc.orgnih.govrsc.org
AI can also be employed for the de novo design of catalysts with enhanced activity and selectivity. chemscene.com By learning the complex relationships between catalyst structure and performance, ML algorithms can propose novel catalyst candidates for specific reactions involving this compound, reducing the need for extensive experimental screening. chemscene.com
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The unique properties of the phenylpropiolate scaffold make it an attractive building block for applications beyond traditional organic synthesis.
In materials science , aryl propiolates can serve as precursors for the synthesis of functional polymers and materials. mdpi.comnih.gov The rigid rod-like structure of the phenylpropiolate unit can be exploited to create materials with interesting optical and electronic properties. For example, polymers incorporating this moiety could find applications in organic electronics or as components of advanced composites. The polymerization of propiolic acid and its salts has been shown to yield polyene systems with interesting properties, suggesting that this compound could be a valuable monomer. researchgate.net
In chemical biology , the alkyne functionality of this compound makes it a valuable tool for bioorthogonal chemistry . wikipedia.orgresearchgate.netresearchgate.netbohrium.com The "click" reaction between alkynes and azides is widely used for labeling and tracking biomolecules in living systems. wikipedia.orgresearchgate.netresearchgate.netbohrium.com this compound could be incorporated into biological probes to study a variety of cellular processes. rsc.org Alkyne-functionalized probes are also being developed for sensing metal ions and for activity-based protein profiling. rsc.orgwikipedia.org
The development of novel functional materials with applications in areas such as energy storage and conversion is another exciting avenue. mdpi.com For instance, potassium-ion batteries are emerging as a promising alternative to lithium-ion batteries, and research into new polymer electrolytes and electrode materials is crucial. researchgate.net While not directly related, the study of potassium-containing functional materials provides a context for exploring the potential of this compound in this domain.
Q & A
Q. What are the common synthetic routes for preparing Potassium 3-phenylpropiolate and its derivatives?
this compound is typically synthesized via esterification or hydrogenation of alkynoic acid precursors. For example, tert-butyl 3-phenylpropiolate (a derivative) is prepared by reacting 3-phenylpropiolic acid with tert-butyl alcohol under acidic conditions, followed by purification using silica gel chromatography (petroleum ether/ethyl acetate = 10:1) . Hydrogenation of methyl 3-phenylpropiolate with Lindlar’s catalyst optimizes Z-selectivity for cinnamic acid derivatives, monitored via UV-Vis and <sup>1</sup>H NMR spectroscopy .
Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?
Key techniques include:
- <sup>1</sup>H NMR for tracking regioselectivity in annulation reactions (e.g., distinguishing between C2–N1 and C3–N1 products) .
- X-ray crystallography to confirm structural assignments of intermediates, such as cobaltacycloheptatriene complexes in cycloaddition reactions .
- IR spectroscopy to monitor carbonyl stretching frequencies in ester derivatives .
Q. How can reaction conditions be optimized for esterification or hydrogenation steps involving 3-phenylpropiolate derivatives?
Optimization involves:
- Adjusting solvent polarity (e.g., MeOH for Cu-mediated additions ) and temperature.
- Using gradient elution in chromatography (e.g., petroleum ether/ethyl acetate ratios) to separate structurally similar alkynoates .
- Controlling hydrogen pressure and catalyst loading (e.g., Lindlar’s catalyst for Z-selective hydrogenation) .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in transition-metal-catalyzed [2+2+2] cycloadditions?
Experimental and computational studies reveal that cobalt complexes coordinate with 3-phenylpropiolate derivatives to form nonplanar cobaltacycloheptatriene intermediates. Spectroscopic analysis of decomposition products (e.g., benzene derivatives) supports a stepwise cyclization mechanism . Density-functional theory (DFT) calculations can further elucidate electronic effects of substituents on regioselectivity .
Q. How do contradictory data on catalytic activity arise in palladium-catalyzed carbonylation reactions using 3-phenylpropiolate esters?
Discrepancies may stem from:
- Ligand effects : Bidentate nitrogen ligands (e.g., 2,2'-bipyridine) enhance CO insertion efficiency compared to monodentate ligands .
- Substrate scope limitations : Electron-withdrawing groups on the phenyl ring reduce amidation yields due to steric hindrance .
- Systematic comparisons using kinetic isotope effects (KIEs) and <sup>13</sup>C labeling can resolve mechanistic ambiguities .
Q. What strategies improve regioselectivity in Rh(III)-catalyzed C–H activation/annulation reactions with 3-phenylpropiolate esters?
Key approaches include:
- Electronic tuning : Electron-deficient alkynoates (e.g., methyl 3-phenylpropiolate) favor C2–N1 annulation over C3–N1 pathways .
- Additive screening : Silver salts (AgOAc) suppress side reactions by stabilizing Rh intermediates .
- Computational modeling : Transition-state simulations predict steric and electronic influences on regioselectivity .
Q. How can computational methods predict the thermochemical properties of 3-phenylpropiolate derivatives for reaction design?
Hybrid DFT functionals (e.g., B3LYP) incorporating exact-exchange terms accurately calculate atomization energies and ionization potentials. Benchmarking against experimental data (e.g., average deviation ±2.4 kcal/mol for atomization energies) validates their use in predicting reaction enthalpies and activation barriers .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported yields for copper-mediated additions to 3-phenylpropiolate esters?
- Reproducibility checks : Ensure degassing protocols (freeze-pump-thaw cycles) and stoichiometric ratios (e.g., 3.00 eq. arylboronic acid) match literature procedures .
- Side-reaction analysis : Monitor byproducts (e.g., homocoupled diynes) via GC-MS or HPLC .
- Catalyst purity : Trace oxygen or moisture in CuOAc can deactivate catalysts, necessitating rigorous drying of glassware .
Methodological Resources
Q. What literature sources provide reliable experimental protocols for 3-phenylpropiolate chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
